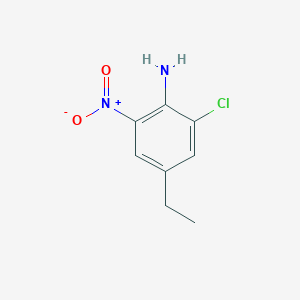

2-Chloro-4-ethyl-6-nitroaniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4-ethyl-6-nitroaniline is a useful research compound. Its molecular formula is C8H9ClN2O2 and its molecular weight is 200.62 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Synthesis of Dyes and Pharmaceuticals

One of the primary applications of 2-Chloro-4-ethyl-6-nitroaniline is as an intermediate in the synthesis of dyes and pharmaceuticals. Nitroanilines are commonly used in the production of azo dyes, which are widely employed in textile industries. The compound's ability to undergo electrophilic substitution reactions makes it valuable for synthesizing complex organic molecules.

Table 1: Synthesis Pathway Overview

| Reaction Type | Reactants | Conditions | Products |

|---|---|---|---|

| Electrophilic Substitution | This compound + Aromatic Compounds | Acidic Medium | Azo Dyes |

| Reduction | This compound | Catalytic Hydrogenation | Amino Compounds |

Biodegradation Studies

Recent research has highlighted the biodegradation pathways of this compound by specific bacterial strains. For instance, studies involving Rhodococcus sp. strain MB-P1 demonstrated its capability to degrade this compound under aerobic conditions. The metabolic pathway includes the initial oxidation of the nitro group followed by ring cleavage, leading to less harmful products.

Case Study: Biodegradation Pathway Analysis

In a study published in PLOS ONE, the degradation mechanism was elucidated through oxygen uptake studies, revealing that aniline dioxygenase plays a crucial role in the degradation process. This finding is significant for environmental bioremediation strategies aimed at reducing nitroaromatic pollutants in contaminated sites .

Antimicrobial and Anticancer Activities

The compound has also been investigated for its biological activities, particularly its antimicrobial and anticancer properties. Research indicates that derivatives of this compound exhibit selective toxicity towards various cancer cell lines and possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Environmental Impact and Safety Concerns

Despite its utility, this compound poses environmental risks due to its potential mutagenic effects as indicated by various studies on its toxicity profiles. It is essential to monitor its release into ecosystems where it can affect microbial communities and higher life forms.

Propriétés

Formule moléculaire |

C8H9ClN2O2 |

|---|---|

Poids moléculaire |

200.62 g/mol |

Nom IUPAC |

2-chloro-4-ethyl-6-nitroaniline |

InChI |

InChI=1S/C8H9ClN2O2/c1-2-5-3-6(9)8(10)7(4-5)11(12)13/h3-4H,2,10H2,1H3 |

Clé InChI |

HGTWIXHDLYLQGO-UHFFFAOYSA-N |

SMILES canonique |

CCC1=CC(=C(C(=C1)Cl)N)[N+](=O)[O-] |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.